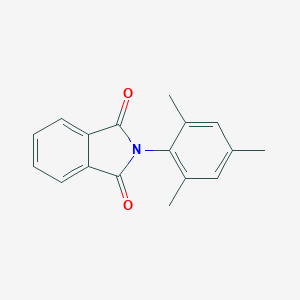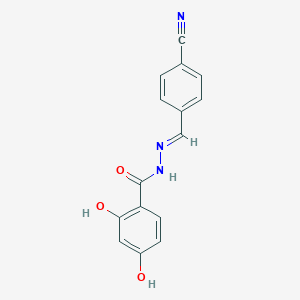![molecular formula C20H16N2O2 B326160 N-(3-CARBAMOYLPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B326160.png)
N-(3-CARBAMOYLPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-CARBAMOYLPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE is an organic compound that belongs to the class of biphenyl carboxamides This compound is characterized by the presence of a biphenyl core with a carboxamide group at the fourth position and a carbamoyl group at the third position of the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CARBAMOYLPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE typically involves a multi-step process. One common method is the reaction of biphenyl-4-carboxylic acid with 3-aminobenzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
化学反応の分析
Types of Reactions
N-(3-CARBAMOYLPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide, amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
科学的研究の応用
N-(3-CARBAMOYLPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-(3-CARBAMOYLPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. Molecular docking studies have shown that the compound can bind to targets such as acetylcholinesterase and butyrylcholinesterase, suggesting its potential as an inhibitor of these enzymes.
類似化合物との比較
Similar Compounds
Biphenyl-4-carboxamide: Lacks the carbamoyl group at the third position.
N-phenylbiphenyl-4-carboxamide: Has a phenyl group instead of a carbamoyl group.
Uniqueness
N-(3-CARBAMOYLPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE is unique due to the presence of both the carboxamide and carbamoyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of interactions and applications compared to similar compounds.
特性
分子式 |
C20H16N2O2 |
|---|---|
分子量 |
316.4 g/mol |
IUPAC名 |
3-[(4-phenylbenzoyl)amino]benzamide |
InChI |
InChI=1S/C20H16N2O2/c21-19(23)17-7-4-8-18(13-17)22-20(24)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13H,(H2,21,23)(H,22,24) |
InChIキー |
DWVBVKUOHDKNQO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-Bromobenzylidene)amino]benzonitrile](/img/structure/B326079.png)
![N'-[(2-methoxy-1-naphthyl)methylene]-3-methylbenzohydrazide](/img/structure/B326081.png)
![N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-4-methoxybenzohydrazide](/img/structure/B326082.png)
![N-[(E)-(2-methylphenyl)methylideneamino]-2-nitrobenzamide](/img/structure/B326085.png)
![6-bromo-5-methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B326086.png)

![(6E)-3-(diethylamino)-6-[(3-fluoro-4-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B326089.png)
![3-bromo-N'-[(Z)-pyrrol-2-ylidenemethyl]benzohydrazide](/img/structure/B326090.png)

![3-{[(3-Fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B326095.png)
![3-fluoro-4-methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]aniline](/img/structure/B326097.png)
![(6E)-6-[(3-fluoro-4-methylanilino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B326098.png)


